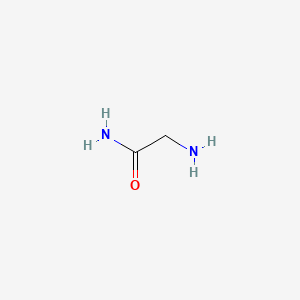
Glycinamide
Overview
Description
Glycinamide is a simple molecule composed of a glycine molecule and an amide group. It is a versatile compound, with a variety of applications in the fields of science, medicine, and industry.
Scientific Research Applications
1. Wound Healing and Collagen Production
- Application Summary: Glycinamide, in combination with Ascorbic Acid, has been found to promote collagen production and wound healing in human dermal fibroblasts .
- Methods of Application: Human dermal fibroblasts were treated with 20 kinds of amidated amino acids and 20 kinds of free amino acids, individually at 1 mM .
- Results: The results showed that glycinamide enhanced collagen production (secreted collagen level) most effectively . The combination of Ascorbic Acid and glycinamide synergistically enhanced collagen production and wound closure in human dermal fibroblasts to a level similar to that in cells treated with transforming growth factor-β1 .
2. Purine Nucleotide Biosynthesis
- Application Summary: Glycinamide is involved in the second step of the de novo biosynthetic pathway of purine, which is catalyzed by PurD .
- Methods of Application: The process produces glycinamide ribonucleotide (GAR) from glycine and phosphoribosylamine (PRA) with the consumption of an ATP molecule .
3. Polymerization
- Application Summary: N-acryloyl glycinamide (NAGA) monomer and its polymer (PNAGA) have been reported .
- Methods of Application: The specific methods of application or experimental procedures are not mentioned in the source .
- Results: Over the past decades, PNAGA aqueous solution systems within a broad concentration range have been prepared and significantly distinct performances have been observed .
4. Combination with Ascorbic Acid
- Application Summary: Glycinamide, when combined with Ascorbic Acid, synergistically promotes collagen production and wound healing in human dermal fibroblasts .
- Methods of Application: Human dermal fibroblasts were treated with 20 kinds of amidated amino acids and 20 kinds of free amino acids, individually at 1 mM .
- Results: Glycinamide enhanced collagen production most effectively. The combination of Ascorbic Acid and glycinamide synergistically enhanced collagen production and wound closure in human dermal fibroblasts to a level similar to that in cells treated with transforming growth factor-β1 .
5. Nanocomposite Hydrogel Formulations
- Application Summary: Printable synthetic polymer formulations leading to hydrogels with high strengths, swelling resistance, and bioactivities are required to control the mechanical and functional characteristics of biological scaffolds .
- Methods of Application: Nanocomposite hydrogels were prepared with the upper critical solution (UCST)-type polymer ink poly(N-acryloyl glycinamide) (PNAGA) and different concentrations of carbon nanotubes (CNTs) .
- Results: After photopolymerization of the printed constructs, the nanocomposite hydrogel exhibited a slightly higher mechanical strength, great elasticity, and an electrical conductivity comparable to that of the neat PNAGA hydrogel .
6. Hyaluronic Acid-Poly(N-acryloyl glycinamide) Copolymers
- Application Summary: One-pot free-radical polymerization of N-acryloyl glycinamide in the presence of hyaluronic acid as transfer-termination agent led to new copolymers in high yields without any chemical activation of hyaluronic acid before .
- Methods of Application: All the copolymers formed thermoresponsive hydrogels of the Upper Critical Solution Temperature-type in aqueous media .
- Results: The specific results or outcomes obtained are not mentioned in the source .
4. Combination with Ascorbic Acid
- Application Summary: Glycinamide, when combined with Ascorbic Acid, synergistically promotes collagen production and wound healing in human dermal fibroblasts .
- Methods of Application: Human dermal fibroblasts were treated with 20 kinds of amidated amino acids and 20 kinds of free amino acids, individually at 1 mM .
- Results: Glycinamide enhanced collagen production most effectively. The combination of Ascorbic Acid and glycinamide synergistically enhanced collagen production and wound closure in human dermal fibroblasts to a level similar to that in cells treated with transforming growth factor-β1 .
5. Nanocomposite Hydrogel Formulations
- Application Summary: Printable synthetic polymer formulations leading to hydrogels with high strengths, swelling resistance, and bioactivities are required to control the mechanical and functional characteristics of biological scaffolds .
- Methods of Application: Nanocomposite hydrogels were prepared with the upper critical solution (UCST)-type polymer ink poly(N-acryloyl glycinamide) (PNAGA) and different concentrations of carbon nanotubes (CNTs) .
- Results: After photopolymerization of the printed constructs, the nanocomposite hydrogel exhibited a slightly higher mechanical strength (15,500 Pa, Emod 0.697 ± 0.222 MPa), great elasticity (elongation 500%) and an electrical conductivity (5.2‧10−4± 1.5‧10− S‧m− 4 1) comparable to that of the neat PNAGA hydrogel .
6. Hyaluronic Acid-Poly(N-acryloyl glycinamide) Copolymers
- Application Summary: One-pot free-radical polymerization of N-acryloyl glycinamide in the presence of hyaluronic acid as transfer-termination agent led to new copolymers in high yields without any chemical activation of hyaluronic acid before .
- Methods of Application: All the copolymers formed thermoresponsive hydrogels of the Upper Critical Solution Temperature-type in aqueous media .
- Results: The specific results or outcomes obtained are not mentioned in the source .
properties
IUPAC Name |
2-aminoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c3-1-2(4)5/h1,3H2,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBCJVAWIBVWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1668-10-6 (hydrochloride), 598-41-4 (Parent) | |
| Record name | Glycine amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycinamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1060508 | |
| Record name | Acetamide, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycinamide | |
CAS RN |
598-41-4, 1668-10-6 | |
| Record name | Glycinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycinamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03636 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acetamide, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JDT453NWO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | glycinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062472 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

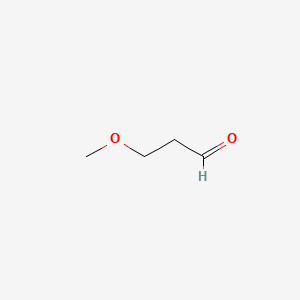
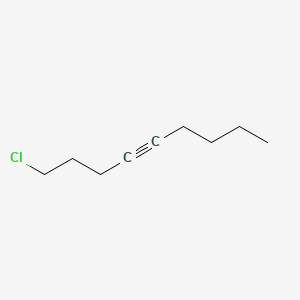
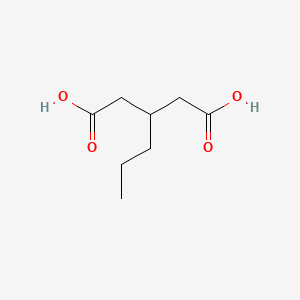
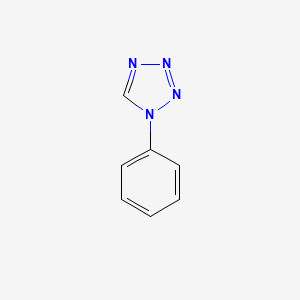
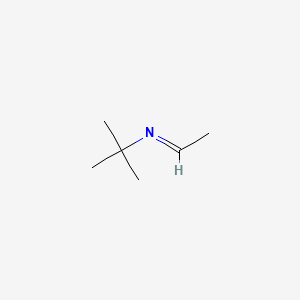
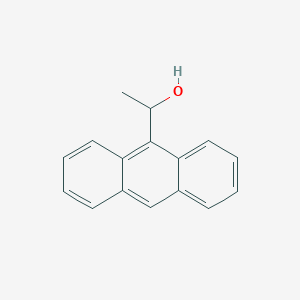

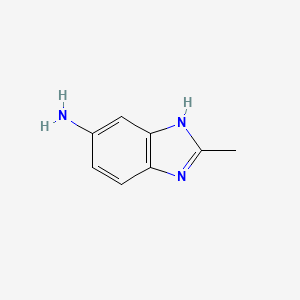
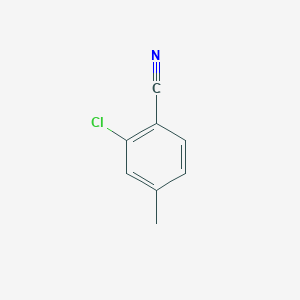
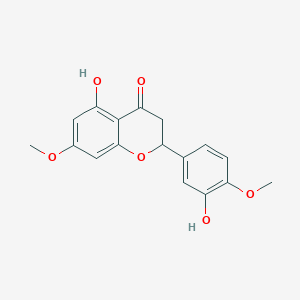
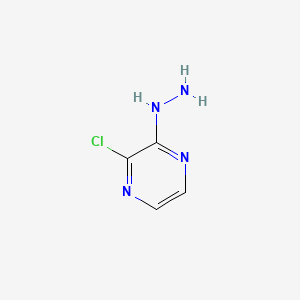
![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1583920.png)
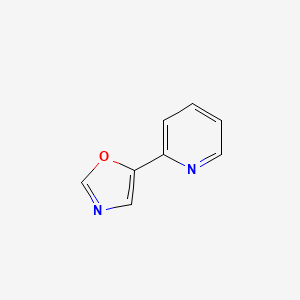
![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1583923.png)